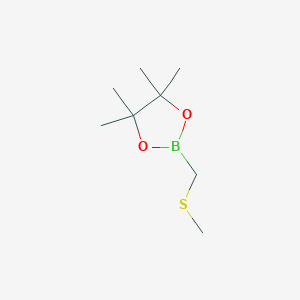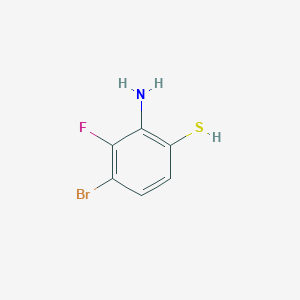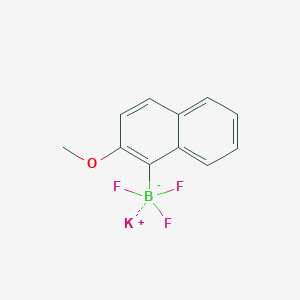![molecular formula C7H14ClNO B13458693 rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its oxabicycloheptane core, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxabicycloheptane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxabicycloheptane ring.
Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, including amination and reduction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, the compound may be used as a probe to study specific biochemical pathways or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride
- rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
- rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride
Comparison:
- Structural Differences: While these compounds share a bicyclic core, they differ in the functional groups attached to the core. For example, rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride has an azabicyclo structure with an alcohol group, whereas rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride has a different bicyclic arrangement with an amine group.
- Chemical Properties: The presence of different functional groups affects the chemical reactivity and properties of these compounds. For instance, the oxabicyclo structure in rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride imparts unique reactivity compared to the azabicyclo or bicyclo structures in the other compounds.
- Applications: The specific applications of these compounds may vary based on their chemical properties. For example, rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride may be more suitable for certain synthetic applications, while rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride may be preferred in biological studies.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7-1-2-9-4-6(7)3-7;/h6H,1-5,8H2;1H/t6-,7-;/m0./s1 |
Clé InChI |
AYNSPXLAXUVRPZ-LEUCUCNGSA-N |
SMILES isomérique |
C1COC[C@H]2[C@@]1(C2)CN.Cl |
SMILES canonique |
C1COCC2C1(C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


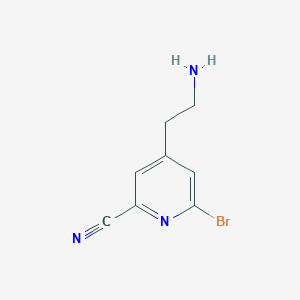
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
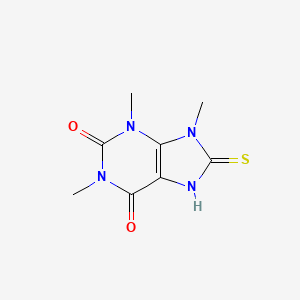
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
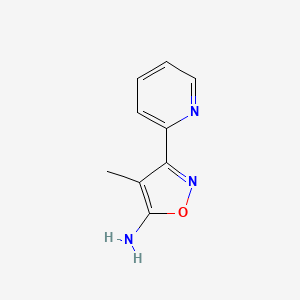
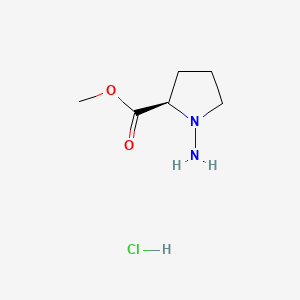
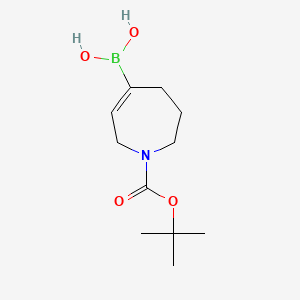
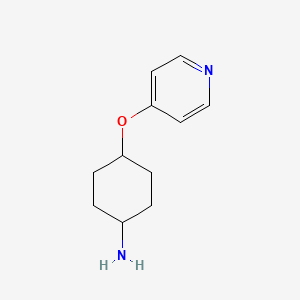

![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
